molecular formula C6H2F4N2O2 B1313447 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine CAS No. 72587-16-7

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

Cat. No. B1313447
CAS RN: 72587-16-7
M. Wt: 210.09 g/mol
InChI Key: GRBXIMNAPLIFHK-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

Synthesis of Radioligands for Imaging

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine and its analogs, like 2-[18F]fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, have been synthesized for potential use in in vivo imaging of central nicotinic acetylcholine receptors (nAChRs). These compounds show promise as radioligands for positron emission tomography (PET) imaging, aiding in the visualization of neural activity and receptor distribution in the brain (Dollé et al., 1998).

Development of Novel Fluorinated Derivatives

Research into the electrophilic fluorination of dihydropyridines with Selectfluor® has led to the creation of new fluorinated 3,6-dihydropyridines and 2-(fluoromethyl)pyridines. These derivatives have further applications in synthesizing various compounds, showcasing the versatility of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine in chemical synthesis (Pikun et al., 2020).

Applications in Chemical Synthesis

Modular Synthesis of Polysubstituted Pyridines

The compound is used in one-pot reactions for the modular synthesis of polysubstituted and fused pyridines. This process is crucial for creating a variety of structurally diverse pyridines, which are important in pharmaceuticals and agrochemicals (Song et al., 2016).

Material Science and Nonlinear Optics

Nonlinear Optical Properties

The related compound N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, synthesized from 2-fluoro-5-nitroaniline, has shown promising nonlinear optical properties due to its charge-transfer interaction via highly delocalized π-electron states. This highlights the potential of fluoro-nitro-pyridine derivatives in the field of materials science, particularly in developing new optoelectronic materials (Yanes et al., 1997).

Safety And Hazards

While specific safety and hazard information for 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine and its derivatives.

properties

IUPAC Name

2-fluoro-3-nitro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBXIMNAPLIFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90512960
Record name 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine

CAS RN

72587-16-7
Record name 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90512960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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